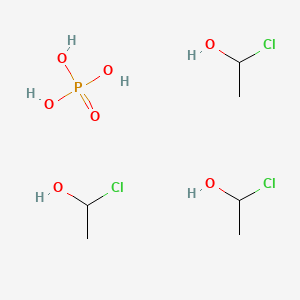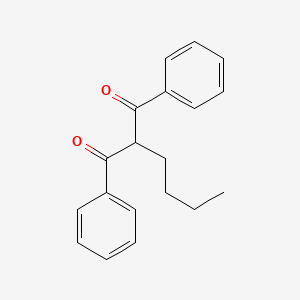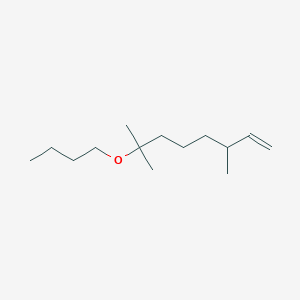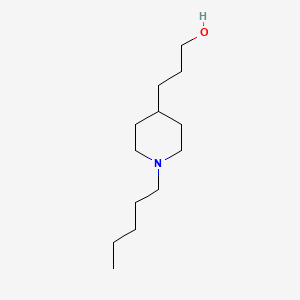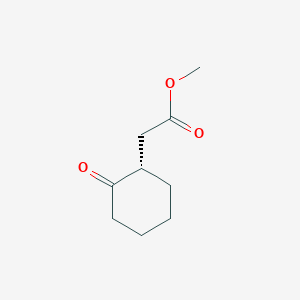
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where brominated phenyl groups are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or hydrogenated phenyl groups.
Substitution: Formation of methoxy-substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene involves its interaction with specific molecular targets. The bromine atoms and phenyl groups can participate in various chemical interactions, such as halogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-bromophenyl)-1,3-butadiyne: Similar structure but with a butadiyne linkage.
1,4-Bis(4-bromophenyl)-2,3-diphenylbutane: Similar structure but with a butane linkage.
Uniqueness
1,4-Bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene is unique due to the presence of a methoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. The methoxy group can enhance the compound’s solubility and influence its electronic properties, making it a valuable compound for specific applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
137839-66-8 |
|---|---|
Molekularformel |
C31H22Br2O |
Molekulargewicht |
570.3 g/mol |
IUPAC-Name |
1,4-bis(4-bromophenyl)-2-(4-methoxyphenyl)-3-phenylbenzene |
InChI |
InChI=1S/C31H22Br2O/c1-34-27-17-11-24(12-18-27)31-29(22-9-15-26(33)16-10-22)20-19-28(21-7-13-25(32)14-8-21)30(31)23-5-3-2-4-6-23/h2-20H,1H3 |
InChI-Schlüssel |
VHBDOHUJNYKICP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
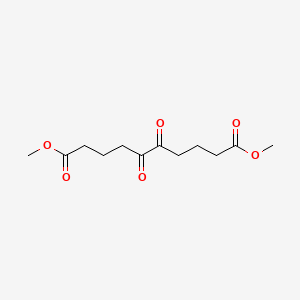
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)

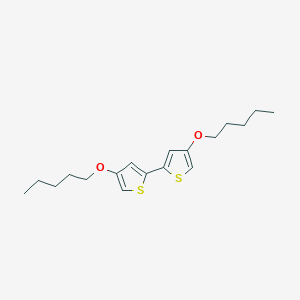
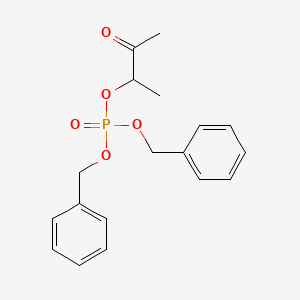
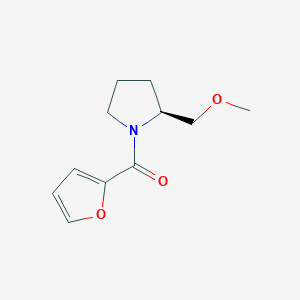
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
